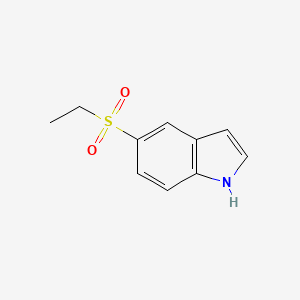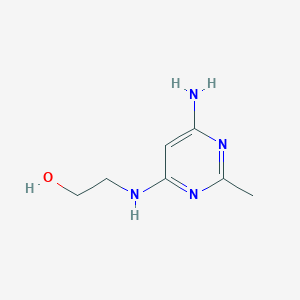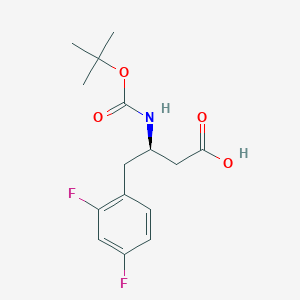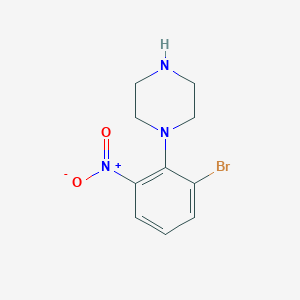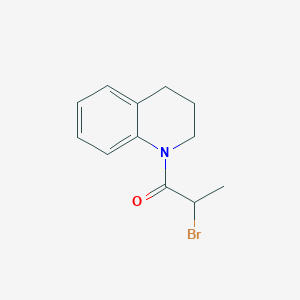
1-(2-溴丙酰基)-1,2,3,4-四氢喹啉
描述
“1-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinoline” is a chemical compound. It is a derivative of 2-Bromopropanoyl bromide , which is used in the synthesis of various compounds .
Synthesis Analysis
2-Bromopropanoyl chloride has been used to synthesize cellulose macroinitiator for homogeneous atom transfer radical polymerization . It was also used in the synthesis of 2-aminopropionyl polystyrene resin by Friedel Crafts reaction .
Molecular Structure Analysis
The molecular structure of 2-Bromopropanoyl bromide, a related compound, is available on ChemSpider .
Chemical Reactions Analysis
2-Bromopropanoyl bromide has been used in the synthesis of cellulose macroinitiator via direct acylation of cellulose in ionic liquid 1-allyl-3-methylimidazolium chloride . It has also been used to prepare 3- (2-bromopropionyl)-2-oxazolidone derivatives and bromoester terminated poly (3-hexylthiophene) .
Physical And Chemical Properties Analysis
2-Bromopropanoyl bromide, a related compound, has a boiling point of 48-50 °C/10 mmHg (lit.), a density of 2.061 g/mL at 25 °C (lit.), and a refractive index n20/D 1.518 (lit.) .
科学研究应用
喹啉衍生物的合成
喹啉合成中的多功能试剂:已证明在 Skraup 型合成中使用溴化试剂是构建溴喹啉衍生物的有效策略。例如,2,2,3-三溴丙醛已应用于一步转化以生成 3-溴喹啉-6-醇,展示了溴化中间体在合成功能多样化的喹啉骨架中的潜力 (Lamberth 等,2014)。
铜催化的胺化:已强调了溴化铜(I) 在催化芳基或杂芳基卤化物与氨水之间的交叉偶联反应中的效用。该方法促进了在温和条件下高产率地生产伯芳香族或杂芳族胺,突出了溴化中间体在亲核取代反应中的相关性 (Wang 等,2009)。
功能化和烷基化
异喹啉骨架的烷基化:通过锂化,然后烷基化,即使使用较差的烷基化试剂,也可以在 1,2,3,4-四氢异喹啉的 1 位上产生亲核反应性。该策略强调了四氢异喹啉衍生物通过选择性功能化而具有的合成多功能性 (Seebach 等,1983)。
喹啉衍生物的选择性合成:已经研究了四氢喹啉的溴化反应,导致了三溴喹啉和二溴四氢喹啉衍生物的高效一步合成。此类方法证明了溴化中间体在获得具有潜在应用于进一步合成转化的各种取代的喹啉结构方面的功效 (Şahin 等,2008)。
抗癌剂合成
四氢异喹啉作为抗癌剂的合成:四氢异喹啉支架已被确定为开发药物的候选者,因为它存在于具有生物活性的分子中。专注于合成具有潜在抗癌特性的取代四氢异喹啉的研究突出了喹啉衍生物在药物发现中的持续探索 (Redda 等,2010)。
安全和危害
属性
IUPAC Name |
2-bromo-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9(13)12(15)14-8-4-6-10-5-2-3-7-11(10)14/h2-3,5,7,9H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMLKTCEIHPSDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218797 | |
| Record name | 2-Bromo-1-(3,4-dihydro-1(2H)-quinolinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinoline | |
CAS RN |
118484-79-0 | |
| Record name | 2-Bromo-1-(3,4-dihydro-1(2H)-quinolinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118484-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(3,4-dihydro-1(2H)-quinolinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1532468.png)
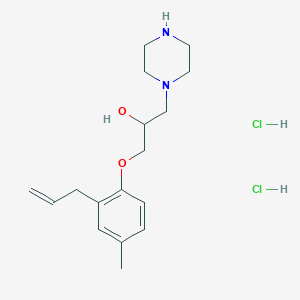
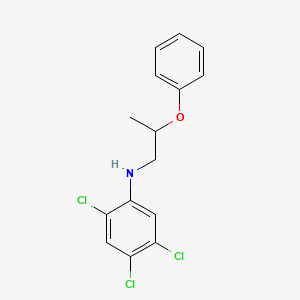
![3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/structure/B1532472.png)
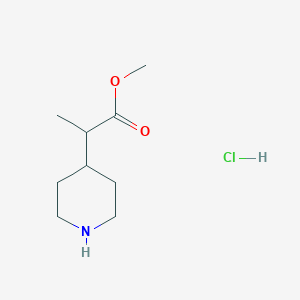
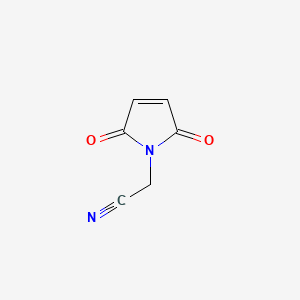
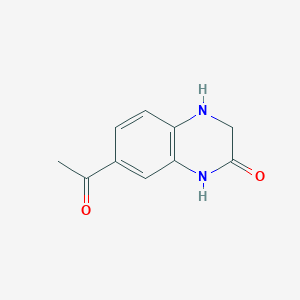

![2,5-Di(2-butyloctyl)-3,6-di(5-bromo-2-thienyl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B1532484.png)
